Etafenone

Cardiovascular Pharmacology Antiarrhythmic Agents Ion Channel Electrophysiology

Etafenone is a unique dual-ion channel agent that blocks Na+ channels while increasing Ca2+ influx, enabling precise dissection of ion channel roles in cardiac electrophysiology. Quantified ED50 (2.8×10⁻⁵ M) for vasorelaxation and IC50 for platelet aggregation (1.7–3.2×10⁻⁵ M) provide ready assay benchmarks. In Langendorff models, it uniquely preserves myocardial ATP/creatine phosphate post-ischemia, an endpoint not replicable by standard antiarrhythmics. Ideal for patch-clamp, ischemia-reperfusion, and anti-anginal mechanism studies. High purity ≥98% ensures reproducible results.

Molecular Formula C21H27NO2
Molecular Weight 325.4 g/mol
CAS No. 90-54-0
Cat. No. B1671328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtafenone
CAS90-54-0
SynonymsBaxacor
Dialicor
etafenone
etafenone hydrochloride
etaphenone
Molecular FormulaC21H27NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2
InChIInChI=1S/C21H27NO2/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3
InChIKeyOEGDFSLNGABBKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etafenone (CAS 90-54-0) Technical Profile: A Calcium Antagonist Vasodilator for Cardiovascular Research


Etafenone (CAS 90-54-0) is a synthetic organic compound belonging to the linear 1,3-diarylpropanoid class, characterized by its dual-action pharmacologic profile as a coronary vasodilator and Class Ic antiarrhythmic agent [1]. It exerts a negative inotropic action on the myocardium and is capable of blocking calcium channels, with subcellular targeting primarily of the sarcoplasmic reticulum and mitochondria [2]. As a vasodilator, it has been historically used in the therapy of ischemic heart disease, including angina pectoris [3].

Why Etafenone Cannot Be Interchanged with Other Antiarrhythmics or Vasodilators


Etafenone possesses a unique dual-ion channel modulation profile that distinguishes it from other in-class cardiovascular agents. While many antiarrhythmics suppress both sodium and calcium channels, Etafenone is unique among clinically relevant comparators in its ability to simultaneously suppress sodium channels while *increasing* calcium influx [1]. This divergent ion handling translates to distinct electrophysiological signatures, including specific effects on action potential duration and conduction velocity [2]. Furthermore, its ability to simultaneously enhance myocardial high-energy phosphate recovery post-ischemia, a property not shared by all vasodilators, underscores that generic substitution with other antiarrhythmics or vasodilators will not replicate its multi-targeted physiological impact [3].

Quantitative Differentiation of Etafenone from Antiarrhythmic and Vasodilator Comparators


Superior Sodium Channel Suppression Compared to Quinidine and Disopyramide

Etafenone demonstrates the most potent sodium channel blockade among six clinically relevant antiarrhythmic agents, including quinidine and disopyramide. In a direct head-to-head study using guinea pig atrial muscle, Etafenone exhibited the strongest suppression of the maximum rate of rise of the normal action potential (a measure of Na channel activity), surpassing quinidine and propranolol [1]. Crucially, unlike quinidine, disopyramide, and propranolol, Etafenone did not suppress calcium channels; it increased Ca influx [1]. This unique ion channel profile indicates a more targeted antiarrhythmic mechanism with a potentially distinct side-effect profile.

Cardiovascular Pharmacology Antiarrhythmic Agents Ion Channel Electrophysiology

Divergent Calcium Handling: Increased Ca2+ Influx Versus Calcium Antagonists

Contrary to the class effect of many antiarrhythmics and the defined mechanism of calcium antagonists like verapamil, Etafenone uniquely *increases* calcium influx in myocardial tissue. In the same comparative study, while quinidine, disopyramide, and propranolol suppressed calcium channels at higher concentrations, Etafenone (along with procainamide) increased Ca2+ influx, whereas lidocaine had no effect [1]. Subcellular analysis using ultracytochemical and X-ray microanalytical techniques confirms Etafenone acts as a 'calcium antagonist' by targeting the sarcoplasmic reticulum and mitochondria, not by blocking plasmalemmal calcium channels [2]. This points to a distinct mechanism of negative inotropy that does not rely on inhibiting calcium entry.

Calcium Signaling Myocardial Contractility Pharmacological Mechanism

Potent Coronary Vasodilation with an ED50 of 2.8 x 10^-5 M

Etafenone demonstrates direct, concentration-dependent relaxation of coronary smooth muscle. In isolated circular strips from bovine coronary arteries, Etafenone reduced tension with an ED50 of 2.8 x 10^-5 M, and importantly, potentiated the relaxing effect of the beta-agonist isoprenaline [1]. This vasodilatory potency is quantifiable and compares favorably to other coronary vasodilators, providing a benchmark for evaluating its vascular effects. While a direct ED50 for comparators like nifedipine or diltiazem in the same bovine coronary artery preparation was not identified in this cross-study analysis, the 2.8 x 10^-5 M value serves as a key performance metric for in vitro vascular studies [2].

Coronary Artery Vasodilation Isoprenaline Potentiation

Distinct Platelet Aggregation Inhibition with IC50 of 1.7 x 10^-5 M

Etafenone exerts a dose-dependent inhibitory effect on platelet aggregation, a property not universally shared among vasodilators. Using rabbit platelet-rich plasma, Etafenone inhibited collagen-induced platelet aggregation with an IC50 of 1.7 x 10^-5 M [1]. It also inhibited arachidonic acid (AA)-induced aggregation (IC50 = 2.8 x 10^-5 M) and thromboxane A2-induced aggregation (IC50 = 3.2 x 10^-4 M) [2]. This multi-target antiplatelet activity, coupled with vasodilation, suggests a potential dual-action cardioprotective profile relevant to ischemic syndromes, differentiating it from purely vasodilatory agents.

Platelet Aggregation Thrombosis Arachidonic Acid Cascade

Enhanced Post-Ischemic Myocardial Energy Metabolism: ATP Preservation

Etafenone pretreatment improves recovery of high-energy phosphates in the post-ischemic myocardium. In isolated perfused guinea pig hearts, etafenone (10^-6 M) significantly prolonged the time to detectable increase in NADH fluorescence during ischemia and, upon reperfusion, led to a significant increase in creatine phosphate, adenosine triphosphate (ATP), and total adenine nucleotides compared to untreated controls [1]. Specifically, the magnitude of NADH fluorescence increase was reduced to 135% in the etafenone group versus 145% in controls [1]. This suggests etafenone reduces oxygen consumption by decreasing mechanical performance, leading to better preservation of energy stores, a property not consistently demonstrated by all vasodilators.

Myocardial Ischemia Energy Metabolism ATP Recovery

Validated Research Applications for Etafenone Based on Quantitative Evidence


In Vitro Electrophysiological Studies of Selective Na+ Channel Blockade

Ideal for patch-clamp or microelectrode studies in isolated cardiac myocytes or tissue preparations requiring potent sodium channel suppression without confounding calcium channel blockade. Its unique ability to increase Ca2+ influx while potently blocking Na+ channels makes it a critical tool for dissecting ion channel contributions to action potential morphology and arrhythmogenesis [1].

Coronary Vasodilation Assays Using Isolated Vessel Preparations

Suitable for in vitro pharmacology experiments using isolated coronary artery rings (e.g., bovine, porcine) to study vasorelaxant mechanisms. The established ED50 of 2.8 x 10^-5 M provides a precise benchmark for experimental design and potency comparison with novel vasodilators [1]. Its ability to potentiate isoprenaline-induced relaxation is an additional, verifiable endpoint [1].

Ex Vivo and In Vitro Models of Platelet Aggregation and Thrombosis

Appropriate for research into combined anti-anginal and antiplatelet therapies. Its quantified IC50 values for inhibiting collagen- (1.7 x 10^-5 M), AA- (2.8 x 10^-5 M), and TXA2-induced (3.2 x 10^-4 M) aggregation provide clear concentration targets for in vitro platelet function assays [1].

Isolated Perfused Heart Models of Ischemia-Reperfusion Injury

Recommended for Langendorff perfused heart studies investigating cardioprotective strategies against ischemia-reperfusion damage. The demonstrated preservation of myocardial ATP and creatine phosphate post-ischemia offers a quantifiable biochemical endpoint for assessing efficacy and optimizing dosing regimens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etafenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.